An In-depth Technical Guide to 2-(1H-indol-3-yl)pentanoic Acid: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 2-(1H-indol-3-yl)pentanoic Acid: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-(1H-indol-3-yl)pentanoic acid is not extensively available in the public domain. This guide is a comprehensive synthesis of its predicted properties and methodologies based on the well-established chemical principles and published data of closely related indole-3-alkanoic acids.
Introduction: The Indole Scaffold and the Potential of 2-(1H-indol-3-yl)pentanoic Acid
The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of novel therapeutics. This guide focuses on a specific, yet underexplored, derivative: 2-(1H-indol-3-yl)pentanoic acid.
This molecule belongs to the class of indole-3-alkanoic acids, which are known to exhibit diverse biological effects, including antimicrobial, antihypertensive, and herbicidal activities.[2][3] The introduction of a pentanoic acid chain at the 3-position of the indole ring, with the carboxylic acid functionality at the 2-position of the chain, creates a chiral center and specific steric and electronic properties that could lead to novel biological activities. This guide provides a detailed technical overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data to aid in its synthesis and characterization.
Chemical Structure and Physicochemical Properties
The fundamental structure of 2-(1H-indol-3-yl)pentanoic acid consists of an indole ring linked at the C3 position to a pentanoic acid chain at its C2 position. The IUPAC name for this compound is 2-(1H-indol-3-yl)pentanoic acid.
Key Structural Features:
-
Indole Ring: A bicyclic aromatic heterocycle providing a planar and electron-rich system capable of engaging in π-π stacking and hydrogen bonding (via the N-H group).
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Carboxylic Acid Group: A key functional group that can act as a hydrogen bond donor and acceptor, and exists as a carboxylate anion at physiological pH, influencing solubility and receptor interactions.
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Chiral Center: The α-carbon of the pentanoic acid chain (C2) is a stereocenter, meaning the molecule can exist as two enantiomers (R and S), which may have different biological activities.
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Propyl Chain: The C3-C5 portion of the pentanoic acid side chain provides a lipophilic character that can influence membrane permeability and binding to hydrophobic pockets in target proteins.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(1H-indol-3-yl)pentanoic acid, extrapolated from data on homologous compounds such as indole-3-carboxylic acid and other 2-(1H-indol-3-yl)alkanoic acids.[2][4]
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
| Appearance | Predicted to be a white to off-white or pale yellow solid. |
| Melting Point | Estimated to be in the range of 80-120 °C, likely lower than indole-3-carboxylic acid (206.5 °C) due to the flexible alkyl chain disrupting crystal packing.[4] |
| pKa | Predicted to be around 4.5 - 5.0, similar to other alkanoic acids. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as methanol, ethanol, DMSO, and DMF. The carboxylate salt would be more water-soluble. |
| Predicted LogP | Estimated to be in the range of 2.5 - 3.5, indicating moderate lipophilicity. |
Synthesis and Purification
While a specific protocol for 2-(1H-indol-3-yl)pentanoic acid is not published, a reliable synthesis can be designed based on established methods for the α-alkylation of indole-3-acetic acid esters. The following represents a robust and logical synthetic approach.
Proposed Synthetic Pathway: Alkylation of Indole-3-acetate
This two-step synthesis involves the alkylation of an indole-3-acetate ester followed by saponification to yield the desired carboxylic acid.
Step 1: Alkylation of Ethyl Indole-3-acetate The α-proton of the ester is sufficiently acidic to be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (in this case, 1-bromopropane) to form the C-alkylated product.
Step 2: Saponification The resulting ethyl 2-(1H-indol-3-yl)pentanoate is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) followed by acidic workup to yield the final product, 2-(1H-indol-3-yl)pentanoic acid.
Workflow Diagram: Synthesis of 2-(1H-indol-3-yl)pentanoic Acid
Caption: Proposed two-step synthesis of 2-(1H-indol-3-yl)pentanoic acid.
Detailed Experimental Protocol
Materials:
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Ethyl indole-3-acetate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromopropane
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step 1: Synthesis of Ethyl 2-(1H-indol-3-yl)pentanoate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq) to the cooled THF.
-
Slowly add n-BuLi (1.05 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate LDA.
-
In a separate flask, dissolve ethyl indole-3-acetate (1.0 eq) in anhydrous THF.
-
Add the solution of ethyl indole-3-acetate dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution will typically change color.
-
Add 1-bromopropane (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Synthesis of 2-(1H-indol-3-yl)pentanoic Acid
-
Dissolve the crude ethyl 2-(1H-indol-3-yl)pentanoate in a mixture of EtOH and water.
-
Add NaOH (2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to ensure the carboxylic acid is protonated and elutes properly.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the known spectra of closely related compounds, such as 2-(1H-indol-3-yl)hexanoic acid.[2]
¹H NMR (400 MHz, CDCl₃):
-
δ 10.5-12.0 (s, 1H): Carboxylic acid proton (-COOH).
-
δ 8.1 (br s, 1H): Indole N-H proton.
-
δ 7.6-7.7 (d, 1H): Indole H-4 proton.
-
δ 7.3-7.4 (d, 1H): Indole H-7 proton.
-
δ 7.1-7.2 (m, 2H): Indole H-5 and H-6 protons.
-
δ 7.0-7.1 (s, 1H): Indole H-2 proton.
-
δ 3.8-3.9 (t, 1H): Methine proton at the α-position (-CH(COOH)-).
-
δ 1.8-2.1 (m, 2H): Methylene protons at the β-position (-CH₂-CH(COOH)-).
-
δ 1.2-1.4 (m, 2H): Methylene protons of the propyl chain.
-
δ 0.8-0.9 (t, 3H): Methyl protons of the propyl chain (-CH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ 180-182: Carboxylic acid carbonyl carbon (-COOH).
-
δ 136: Indole C-7a.
-
δ 126-127: Indole C-3a.
-
δ 122-123: Indole C-2.
-
δ 121-122: Indole C-5.
-
δ 119-120: Indole C-6.
-
δ 118-119: Indole C-4.
-
δ 112-113: Indole C-3.
-
δ 111: Indole C-7.
-
δ 42-44: Methine carbon at the α-position.
-
δ 32-34: Methylene carbon at the β-position.
-
δ 20-22: Methylene carbon of the propyl chain.
-
δ 13-14: Methyl carbon of the propyl chain.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3400-3450: N-H stretch (indole).
-
2500-3300 (broad): O-H stretch (carboxylic acid dimer).
-
1700-1720: C=O stretch (carboxylic acid).
-
1450-1460: C=C stretch (aromatic).
-
740-750: C-H out-of-plane bend (ortho-disubstituted benzene ring).
Mass Spectrometry (EI-MS):
-
m/z (M⁺): 217 (Molecular ion).
-
Major Fragment: m/z 130 (from cleavage of the pentanoic acid side chain, resulting in the stable indol-3-ylmethylene cation).
Potential Biological Activities and Research Applications
While 2-(1H-indol-3-yl)pentanoic acid has not been extensively studied, its structural similarity to other biologically active indole-3-alkanoic acids allows for informed hypotheses about its potential applications.
Hypothesized Biological Activities:
-
Herbicidal Activity: A recent study on α-substituted indole-3-carboxylic acids, including 2-(1H-indol-3-yl)hexanoic acid, identified them as potential antagonists of the auxin receptor protein TIR1.[2] This suggests that 2-(1H-indol-3-yl)pentanoic acid could also function as a TIR1 antagonist, making it a candidate for development as a novel herbicide.
-
Antimicrobial Activity: The indole scaffold is present in many compounds with antimicrobial properties.[1] It is plausible that 2-(1H-indol-3-yl)pentanoic acid could exhibit activity against various bacterial or fungal strains.
-
Enzyme Inhibition/Receptor Antagonism: Many indole derivatives act as enzyme inhibitors or receptor antagonists. For instance, derivatives of indole-3-carboxylic acid have been developed as angiotensin II receptor 1 antagonists for hypertension.[3] The specific stereochemistry and lipophilicity of 2-(1H-indol-3-yl)pentanoic acid may confer affinity for various biological targets.
Potential Signaling Pathway Interaction: TIR1 Antagonism
Caption: Proposed mechanism of TIR1 antagonism by 2-(1H-indol-3-yl)pentanoic acid.
Conclusion
2-(1H-indol-3-yl)pentanoic acid represents a promising yet understudied molecule within the vast chemical space of indole derivatives. Based on a robust analysis of its structural analogues, it is predicted to be a moderately lipophilic, crystalline solid with acidic properties. A viable and scalable synthetic route via alkylation of an indole-3-acetate ester has been proposed, along with detailed protocols for its synthesis and purification. The predicted spectroscopic data provided in this guide will be invaluable for the characterization of this compound in a research setting.
The potential for this molecule to act as a TIR1 antagonist, among other possible biological activities, makes it a compelling target for further investigation in agrochemical and pharmaceutical research. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the biological potential of 2-(1H-indol-3-yl)pentanoic acid.
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